2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C25H23N3O4S It is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps One common method starts with the preparation of the quinazolinone core This can be achieved by reacting anthranilic acid with an appropriate isothiocyanate to form a thiourea intermediate, which is then cyclized to form the quinazolinone structureFinally, the acetamide group is introduced via an acylation reaction using acetic anhydride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- **2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- **N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Uniqueness
What sets 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical properties. The presence of both ethoxy and methoxy groups provides a unique electronic environment that can enhance its interaction with molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C25H23N3O4S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O4S/c1-3-32-19-13-11-18(12-14-19)28-24(30)21-9-4-5-10-22(21)27-25(28)33-16-23(29)26-17-7-6-8-20(15-17)31-2/h4-15H,3,16H2,1-2H3,(H,26,29) |
InChI Key |
PSSXUCOQHPWFKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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